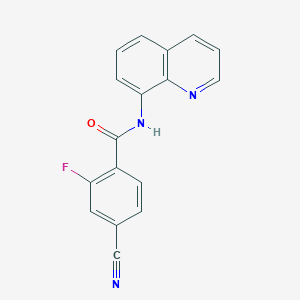
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H10FN3O and a molecular weight of 291.28 g/mol . This compound is characterized by the presence of a cyano group, a fluoro group, and a quinolinyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and 8-aminoquinoline.
Coupling Reaction: The 4-cyano-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated acid is then reacted with 8-aminoquinoline to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety allows it to intercalate into DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-2-fluorobenzoic acid: Shares the cyano and fluoro groups but lacks the quinolinyl moiety.
8-aminoquinoline: Contains the quinoline moiety but lacks the cyano and fluoro groups.
Uniqueness
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the quinoline moiety enhances its potential as a fluorescent probe and therapeutic agent, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H10FN3O |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H10FN3O/c18-14-9-11(10-19)6-7-13(14)17(22)21-15-5-1-3-12-4-2-8-20-16(12)15/h1-9H,(H,21,22) |
InChI Key |
OSSAVVPMAWFGFZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)C#N)F)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)C#N)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-[(4-chlorophenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B314947.png)
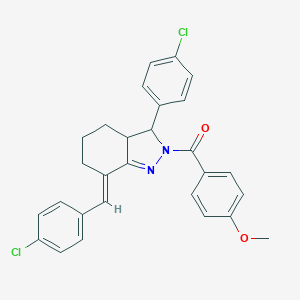
![1-(3-chloropropyl)-2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B314950.png)
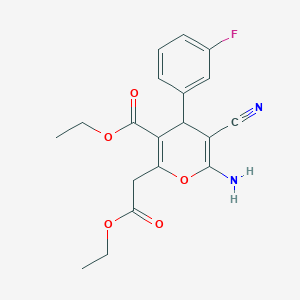
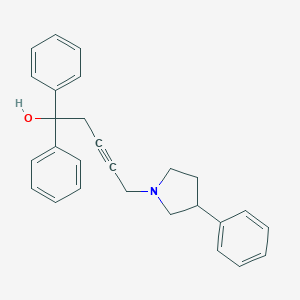
![N-benzyl-2-{3',3'-dimethyl-2',3'-dihydrospiro[2H-chromene-2,2'-(1'H)-indole]-1'-yl}acetamide](/img/structure/B314963.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B314965.png)
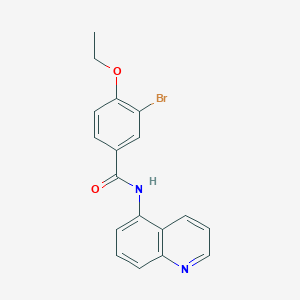
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B314969.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B314970.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B314973.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B314975.png)
![[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE](/img/structure/B314977.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B314979.png)
